molecular formula C21H21ClF3N3O2 B1662429 CCR2 antagonist 4

CCR2 antagonist 4

Cat. No.: B1662429
M. Wt: 439.9 g/mol
InChI Key: BAOQJSULMWXFRK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR2 antagonist 4 is a potent and selective inhibitor of the C-C chemokine receptor type 2 (CCR2). This receptor is primarily expressed on the surface of monocytes, macrophages, and lymphocytes, and plays a crucial role in the recruitment of immune cells to sites of inflammation. By blocking the interaction between CCR2 and its ligands, such as CCL2, this compound can significantly reduce inflammatory responses and has potential therapeutic applications in various inflammatory and immune-related diseases .

Preparation Methods

The synthesis of CCR2 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe final product is obtained through a series of coupling reactions and purification steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

CCR2 antagonist 4 undergoes various chemical reactions, including:

Scientific Research Applications

CCR2 antagonist 4 has a wide range of scientific research applications, including:

Mechanism of Action

CCR2 antagonist 4 exerts its effects by binding to the CCR2 receptor and blocking its interaction with its natural ligands, such as CCL2. This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment of immune cells to sites of inflammation. The molecular targets involved include the G protein-coupled receptor (GPCR) signaling pathway, which plays a key role in mediating the inflammatory response .

Comparison with Similar Compounds

CCR2 antagonist 4 can be compared with other similar compounds, such as:

This compound is unique in its high selectivity and potency for CCR2, making it a valuable tool for studying the specific role of this receptor in various biological processes and diseases.

Properties

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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